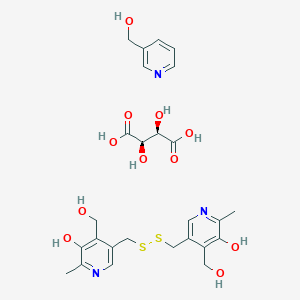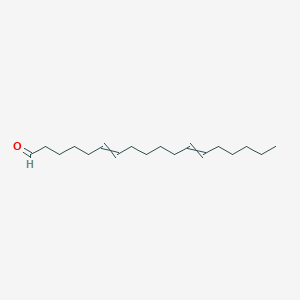
Octadeca-6,12-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadeca-6,12-dienal: is a fatty aldehyde with the molecular formula C18H32O 9,12-Octadecadienal . This compound is characterized by the presence of two double bonds located at the 6th and 12th positions of the octadecane chain. It is a significant compound in various chemical and biological processes due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Enzymatic Oxidation: One of the primary methods for synthesizing octadeca-6,12-dienal is through the enzymatic oxidation of octadecatrienoic acids.
Chemical Synthesis: Another method involves the chemical synthesis from linoleic acid derivatives.
Industrial Production Methods: Industrial production of this compound often involves large-scale enzymatic processes due to their efficiency and selectivity. These methods are optimized to produce high yields of the compound with minimal by-products .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form the corresponding alcohol, octadeca-6,12-dienol.
Substitution: It can participate in substitution reactions, particularly at the aldehyde group, to form various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used for reduction reactions.
Major Products Formed:
Oxidation: Carboxylic acids and peroxides.
Reduction: Octadeca-6,12-dienol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Octadeca-6,12-dienal is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Studies: It is used in studies related to lipid metabolism and signaling pathways.
Medicine:
Pharmaceutical Research: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry:
Flavor and Fragrance: this compound is used in the flavor and fragrance industry due to its unique aroma.
Mechanism of Action
The mechanism by which octadeca-6,12-dienal exerts its effects involves its interaction with various molecular targets and pathways. For instance, it can modulate lipid signaling pathways and interact with specific enzymes involved in lipid metabolism . The compound’s aldehyde group is particularly reactive, allowing it to form adducts with proteins and other biomolecules, thereby influencing various biological processes .
Comparison with Similar Compounds
9,12-Octadecadienoic Acid (Linoleic Acid): Similar in structure but contains a carboxylic acid group instead of an aldehyde group.
9,12-Octadecadienol: The corresponding alcohol of octadeca-6,12-dienal.
Uniqueness:
Properties
CAS No. |
76261-04-6 |
|---|---|
Molecular Formula |
C18H32O |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
octadeca-6,12-dienal |
InChI |
InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,12-13,18H,2-5,8-11,14-17H2,1H3 |
InChI Key |
AAAPUEPXRKQNKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCCCCC=CCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


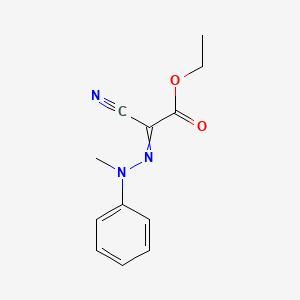

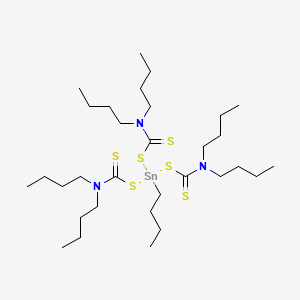
![1-Chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane](/img/structure/B14446160.png)
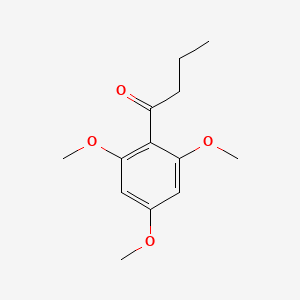
![(5R)-3-[(2-Chlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14446164.png)
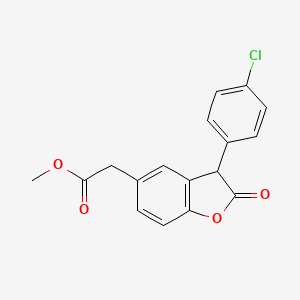
![Benzoic acid, 4-[[[[4-[[(2-ethylhexyl)oxy]carbonyl]phenyl]amino]methylene]amino]-, 2-ethylhexyl ester](/img/structure/B14446170.png)
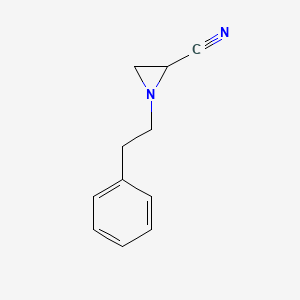
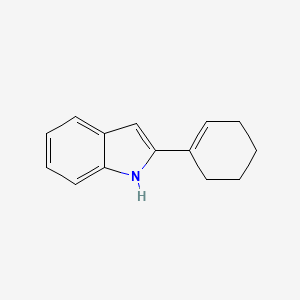
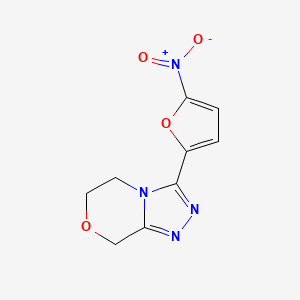
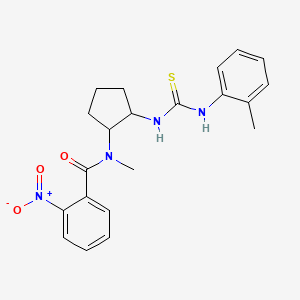
![3,4,6-Triphenyl-1,3-diazabicyclo[2.2.0]hex-5-en-2-one](/img/structure/B14446196.png)
